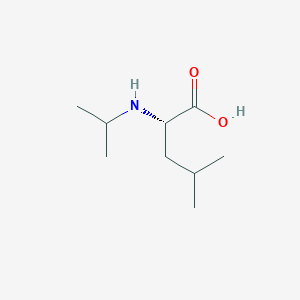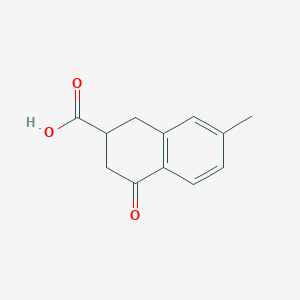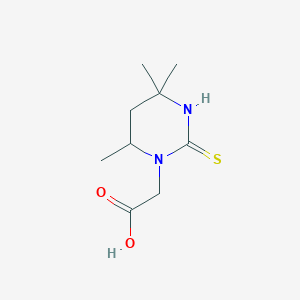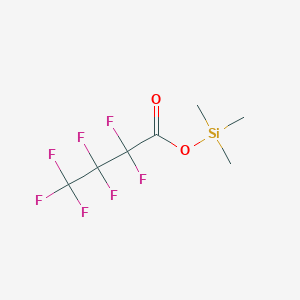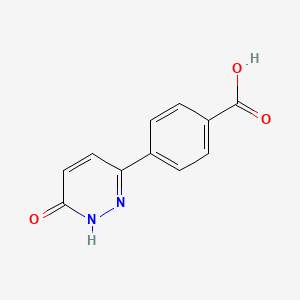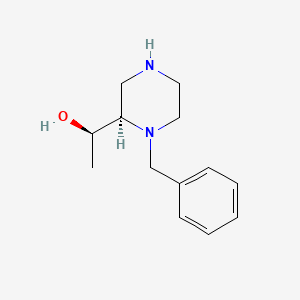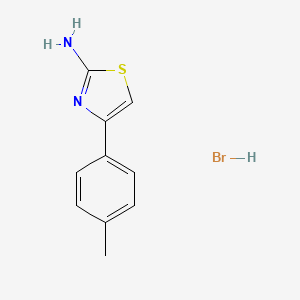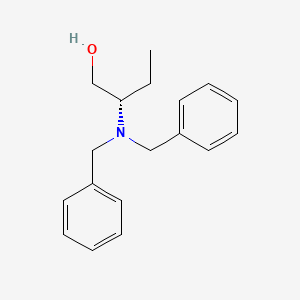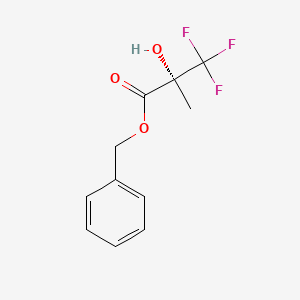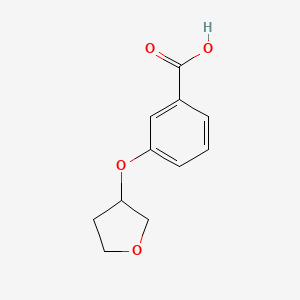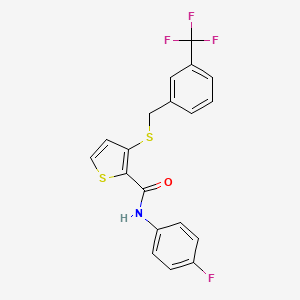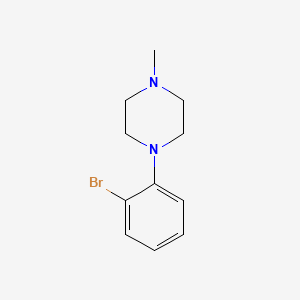
1-(2-Bromophenyl)-4-methylpiperazine
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromophenyl)-4-methylpiperazine” were not found, bromophenyl compounds are often synthesized through bromination reactions . For example, substituted 2-bromo phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromomalonate .Applications De Recherche Scientifique
Chemical Synthesis and Ligand Development
- 1-(2-Bromophenyl)-4-methylpiperazine has been utilized in chemical synthesis, particularly in the development of ligands for modelling the active site of type 3 copper proteins. One study synthesized ligands like 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol to model this site, showing how modifications in the bromophenol-based ligands affect catecholase activity and speciation in solution (Merkel et al., 2005).
Medicinal Drug Synthesis
- This compound has been used in the synthesis of various medicinal drugs. For example, 1-amino-4-methylpiperazine, a closely related compound, is a key intermediate in drug synthesis. An efficient method for its isolation was developed by reacting N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine, demonstrating its importance in pharmaceutical synthesis (Kushakova et al., 2004).
Anticancer Activity
- In the field of oncology, derivatives of 1-(2-Bromophenyl)-4-methylpiperazine have been explored for anticancer activity. For instance, 4-methylpiperazine-1-carbodithioc acid derivatives showed excellent in vivo and in vitro anticancer activity and low toxicity. This highlights the potential of this compound in the development of new anticancer agents (Jiang et al., 2007).
Anticonvulsant Properties
- Research into the anticonvulsant properties of related compounds, like 4-(4-Bromophenyl)-3-morpholinopyrrole, indicates the significance of the bromophenyl group in medicinal chemistry. These compounds have shown considerable activity with a lack of neurotoxicity, suggesting the relevance of 1-(2-Bromophenyl)-4-methylpiperazine in this area (Unverferth et al., 1998).
Antibacterial and Antifungal Activity
- Derivatives of 1-(2-Bromophenyl)-4-methylpiperazine have been synthesized with significant antibacterial and antifungal activity. This indicates its potential use in the development of new antimicrobial agents (Nagaraj et al., 2018).
Biochemical Research
- In biochemical research, 1-(2-Bromophenyl)-4-methylpiperazine derivatives have been utilized in studying protein-ligand interactions. For example, thiophene-2-carboxaldehyde derivatives have been investigated for their binding characteristics with Human Serum Albumin, using various spectroscopic and docking studies (Shareef et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromophenyl)-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHDZLSJTFQULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288941 | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-4-methylpiperazine | |
CAS RN |
250383-81-4 | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=250383-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


